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Benzo[b]thiophene, 3-(methylthio)-

Cat. No.: B15389396
CAS No.: 22316-03-6
M. Wt: 180.3 g/mol
InChI Key: HWYAMLASZGUXGB-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Derivatives in Advanced Chemical Research

Benzo[b]thiophene and its derivatives are cornerstones in medicinal chemistry and materials science. wikipedia.org Their structural similarity to biologically active molecules allows them to serve as versatile scaffolds in drug discovery. chemicalbook.com The planar, electron-rich nature of the benzo[b]thiophene system enhances its ability to bind with various enzymes and receptors. nih.gov

Researchers have successfully incorporated the benzo[b]thiophene moiety into a wide array of compounds to elicit a range of biological responses. These include antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. chemicalbook.comnih.govgoogle.com The development of novel benzo[b]thiophene-based compounds is a continuous effort to address global health challenges, including the rise of multidrug-resistant pathogens. spectrabase.com

Historical Context of Synthesis and Reactivity Studies Pertaining to 3-Substituted Benzo[b]thiophenes

The synthesis of 3-substituted benzo[b]thiophenes has a rich history, with chemists continuously developing more efficient and versatile methods. Early and widely used methods include the acid-catalyzed cyclization of arylthiomethyl ketones, although this route is primarily limited to the preparation of 3-alkylbenzo[b]thiophenes. google.com Another established approach is the oxidative cyclization of o-mercaptocinnamic acids, which is mainly used for producing benzo[b]thiophene-2-carboxylates. google.com

More recent advancements have focused on transition-metal-catalyzed reactions and electrophilic cyclizations. A significant breakthrough was the development of methods starting from readily available materials like 2-iodothioanisole. nih.gov For instance, a two-step process involving a Sonogashira coupling followed by electrophilic cyclization has proven effective for creating 3-iodo- and 3-bromosubstituted benzo[b]thiophenes. nih.gov

In the 21st century, synthetic strategies have become even more sophisticated. These include photocatalytic radical annulation processes, metal-free iodine-catalyzed cascade reactions of alkynes with thiophenols, and aryne reactions with alkynyl sulfides. rsc.orgorganic-chemistry.org A notable modern method involves the electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which conveniently introduces a thiomethyl group at the 3-position. nih.gov This demonstrates the ongoing evolution of synthetic methodologies to access specific and complex benzo[b]thiophene derivatives.

Structural Elucidation and Nomenclatural Considerations for Benzo[b]thiophene, 3-(methylthio)-

The systematic name for the parent heterocyclic system is benzo[b]thiophene, according to IUPAC nomenclature. nist.govnih.gov The "[b]" indicates the fusion of the benzene (B151609) ring to the 'b' side of the thiophene (B33073) ring. Numbering of the benzo[b]thiophene ring system starts from the sulfur atom as position 1, proceeding around the thiophene ring first. Therefore, the carbon adjacent to the sulfur is C2, and the next is C3. For the compound , a methylthio group (-S-CH₃) is attached to the C3 position, leading to the name Benzo[b]thiophene, 3-(methylthio)- . An older, but still encountered, name for the benzo[b]thiophene system is thianaphthene. nist.govnih.gov

The structure of benzo[b]thiophene derivatives is typically confirmed using a combination of spectroscopic techniques. While specific spectral data for Benzo[b]thiophene, 3-(methylthio)- is not widely available in public databases, its structural features can be inferred from related, well-characterized compounds. Key analytical methods would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the benzene ring and the C2 proton, along with a singlet for the methyl protons of the methylthio group. ¹³C NMR would provide signals for all nine carbon atoms in the molecule, with the chemical shifts indicating their electronic environment.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound and provide fragmentation patterns that can help to verify the structure.

Infrared (IR) Spectroscopy: IR spectra would show absorption bands corresponding to the C-H stretching of the aromatic and methyl groups, as well as C=C stretching within the aromatic rings and C-S stretching vibrations. nist.gov

Below are data tables for the parent compound, Benzo[b]thiophene, and the closely related 3-Methylbenzo[b]thiophene, which provide context for the expected physical and chemical properties of Benzo[b]thiophene, 3-(methylthio)-.

Table 1: Physicochemical Properties of Benzo[b]thiophene

PropertyValue
Molecular Formula C₈H₆S
Molar Mass 134.20 g/mol
Appearance White solid
Melting Point 32 °C
Boiling Point 221 °C
CAS Number 95-15-8
Synonyms 1-Benzothiophene, Thianaphthene
Data sourced from Cheméo, PubChem, and Wikipedia. wikipedia.orgnih.govchemeo.com

Table 2: Physicochemical Properties of 3-Methylbenzo[b]thiophene

PropertyValue
Molecular Formula C₉H₈S
Molar Mass 148.22 g/mol
Appearance Colorless liquid
Boiling Point 72-74 °C at 2 mmHg
Density 1.106 g/mL at 25 °C
CAS Number 1455-18-1
Synonyms 3-Methyl-1-benzothiophene, 3-Methylthianaphthene
Data sourced from ChemicalBook and PubChem. chemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8S2 B15389396 Benzo[b]thiophene, 3-(methylthio)- CAS No. 22316-03-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22316-03-6

Molecular Formula

C9H8S2

Molecular Weight

180.3 g/mol

IUPAC Name

3-methylsulfanyl-1-benzothiophene

InChI

InChI=1S/C9H8S2/c1-10-9-6-11-8-5-3-2-4-7(8)9/h2-6H,1H3

InChI Key

HWYAMLASZGUXGB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CSC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for Benzo B Thiophene, 3 Methylthio and Its Derivatives

Electrophilic Cyclization Strategies

Electrophilic cyclization serves as a powerful tool for the synthesis of 3-(methylthio)benzo[b]thiophenes from readily available 2-alkynylthioanisoles. nih.govresearchgate.net This method relies on the reaction of the electron-rich alkyne with an electrophile, which initiates the ring-closing process. The choice of electrophile is crucial and can range from sulfur-based reagents to halogens, each influencing the reaction's outcome and scope.

Alkynyl Thioanisole Cyclization with Sulfur Electrophiles

The use of sulfur electrophiles in the cyclization of alkynyl thioanisoles is a direct and efficient method for introducing a thiomethyl group at the 3-position of the benzo[b]thiophene core. nih.gov This strategy is particularly attractive as it installs the desired functionality in a single step.

A convenient method for the synthesis of 3-(methylthio)benzo[b]thiophenes involves the reaction of 2-alkynylanisoles or their sulfide (B99878) analogues with a combination of dimethyl sulfoxide (B87167) (DMSO) and thionyl chloride (SOCl2). researchgate.netresearchgate.net In this approach, DMSO serves not only as the solvent but also as the source of the methylthio group. researchgate.netresearchgate.net The reaction proceeds to furnish the desired 3-(methylthio)benzo[b]thiophenes in good to excellent yields. researchgate.net A notable feature of this methodology is the ability to introduce a deuterated thiomethyl group (SCD3) by simply replacing DMSO with its deuterated counterpart, DMSO-d6. researchgate.netresearchgate.net This system has also been successfully applied to the synthesis of other sulfur-containing heterocycles. nih.govrsc.org

A significant advancement in the electrophilic cyclization of o-alkynyl thioanisoles is the use of the stable and commercially available dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt. nih.govorganic-chemistry.orgnih.gov This reagent serves as an effective source of an electrophilic thiomethyl group, leading to the formation of 2,3-disubstituted benzo[b]thiophenes with a methylthio group at the 3-position in excellent yields. nih.govorganic-chemistry.org The reactions are typically carried out under mild conditions at ambient temperature and tolerate a wide range of functional groups on the alkyne substituent. nih.govnih.govresearchgate.net The optimal conditions often involve using an excess of the sulfonium (B1226848) salt in a solvent like dichloromethane (B109758). nih.gov For instance, the reaction of (2-(phenylethynyl)phenyl)(methyl)sulfane with dimethyl(thiodimethyl)sulfonium tetrafluoroborate in dichloromethane at room temperature yields 3-(methylthio)-2-phenylbenzo[b]thiophene in 99% yield. nih.gov

Table 1: Synthesis of 3-(Methylthio)-2-arylbenzo[b]thiophenes using Dimethyl(thiodimethyl)sulfonium Tetrafluoroborate nih.gov
SubstrateProductYield (%)
(2-(Phenylethynyl)phenyl)(methyl)sulfane3-(Methylthio)-2-phenylbenzo[b]thiophene99
Methyl(2-((4-methylphenyl)ethynyl)phenyl)sulfane3-(Methylthio)-2-(p-tolyl)benzo[b]thiophene98
Methyl(2-((3-methylphenyl)ethynyl)phenyl)sulfane3-(Methylthio)-2-(m-tolyl)benzo[b]thiophene97
Methyl(2-((2-methylphenyl)ethynyl)phenyl)sulfane3-(Methylthio)-2-(o-tolyl)benzo[b]thiophene96

The proposed mechanism for the cyclization mediated by dimethyl(thiodimethyl)sulfonium tetrafluoroborate begins with the attack of the alkyne's carbon-carbon triple bond on the electrophilic sulfur atom of the sulfonium salt. nih.govresearchgate.net This is followed by the loss of dimethyl sulfide, generating a vinyl sulfonium cation intermediate. researchgate.net This intermediate then undergoes an intramolecular cyclization, where the tethered sulfur atom attacks the vinyl cation. The final step involves demethylation, likely through an SN2 displacement, to yield the 3-(methylthio)benzo[b]thiophene product. organic-chemistry.orgresearchgate.net

In the DMSO/SOCl2 mediated reaction, the mechanism is thought to involve the initial formation of a reactive electrophilic species from the interaction of DMSO and SOCl2. researchgate.net This species then reacts with the alkyne, leading to the formation of an intermediate that subsequently undergoes intramolecular cyclization and methylthiolation. researchgate.net

Halogen-Mediated Electrophilic Cyclization

Halogenating agents are widely used electrophiles for initiating the cyclization of 2-alkynylthioanisoles. nih.govmdpi.com These reactions typically proceed through a halonium ion intermediate, which is then intercepted by the internal sulfur nucleophile. This methodology provides access to 3-halobenzo[b]thiophenes, which are valuable intermediates for further functionalization. mdpi.comnih.gov

Various halogen sources have been successfully employed for the electrophilic cyclization of 2-alkynylthioanisoles, including molecular iodine (I2), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). nih.govmdpi.comresearchgate.net The choice of halogenating agent allows for the selective introduction of iodine, bromine, or chlorine at the 3-position of the benzo[b]thiophene ring.

For example, the reaction of 2-alkynylthioanisoles with iodine has been shown to produce 3-iodobenzo[b]thiophenes. mdpi.comuwf.edu Similarly, NBS and NCS are effective reagents for the synthesis of 3-bromo- (B131339) and 3-chlorobenzo[b]thiophenes, respectively. mdpi.comresearchgate.net In some cases, copper(II) sulfate (B86663) is used in conjunction with sodium halides to generate the electrophilic halogen in situ, providing an environmentally benign approach. mdpi.com These reactions generally proceed in high yields under mild conditions. mdpi.com

Table 2: Halogen-Mediated Cyclization of 1-(Cyclohexylethynyl)-2-(methylthio)benzene mdpi.com
Halogen SourceProductYield (%)
NaCl, CuSO43-Chloro-2-cyclohexylbenzo[b]thiophene90
NaBr, CuSO43-Bromo-2-cyclohexylbenzo[b]thiophene92

The reactivity of these halogenating agents can vary depending on the substrate. For instance, in the synthesis of analogous benzo[b]selenophenes, NBS was found to give lower yields compared to its use in benzothiophene (B83047) synthesis. nih.gov

N-Methylpyrrolidin-2-one Hydrotribromide (MPHT) Methodologies
Copper(II) Sulfate-Promoted Sodium Halide Cyclization

A convenient and environmentally friendly methodology for the synthesis of mono- and di-halogenated benzo[b]thiophenes has been developed utilizing copper(II) sulfate pentahydrate and various sodium halides. nih.gov This method involves the electrophilic halocyclization of 2-alkynylthioanisoles. nih.gov The process is notable for its use of ethanol (B145695) as a green solvent and provides access to uniquely substituted benzo[b]thiophene structures with isolated yields of up to 96%. nih.gov

The reaction proceeds by mixing the 2-alkynylthioanisole with a sodium halide (e.g., NaCl, NaBr, NaI) and CuSO₄·5H₂O in ethanol. nih.gov This mixture is stirred overnight, after which the product is isolated and purified. nih.gov The in situ generation of electrophilic halogen species is a key feature of this method. nih.govnih.gov For instance, the combination of CuSO₄·5H₂O and NaCl in ethanol forms CuCl₂, which exists in equilibrium with various copper-chloro complexes. nih.gov These electrophilic species are believed to be responsible for the efficient chlorocyclization. nih.gov A proposed mechanism involves the coordination of the copper(II) species with the alkyne, followed by an anti-attack of the sulfur nucleophile to form a vinylidene intermediate. Subsequent demethylation by a halide anion and reductive elimination yields the 3-halobenzo[b]thiophene product. nih.gov

This methodology offers a significant advantage in the selective introduction of halogen atoms at various positions of the benzo[b]thiophene ring, which serve as versatile handles for further synthetic transformations via cross-coupling reactions. nih.gov

Table 1: Copper(II) Sulfate-Promoted Halocyclization of 2-Alkynylthioanisoles

Starting Material (2-Alkynylthioanisole)Sodium HalideProduct (3-Halobenzo[b]thiophene)Yield (%)
Substituted 2-alkynylthioanisolesNaCl3-Chlorobenzo[b]thiophene derivativesUp to 98% nih.gov
Substituted 2-alkynylthioanisolesNaBr3-Bromobenzo[b]thiophene derivativesHigh yields nih.gov
Substituted 2-alkynylthioanisolesNaI3-Iodobenzo[b]thiophene derivativesHigh yields nih.gov
Note: Specific yields for 3-(methylthio)benzo[b]thiophene were not detailed, but the general methodology is applicable to a range of substituted starting materials.

Radical Cyclization Approaches

Radical cyclization reactions provide powerful and often mild methods for the construction of the benzo[b]thiophene scaffold.

Photocatalytic Radical Annulation of o-Methylthio-Arenediazonium Salts with Alkynes

A visible-light-mediated photocatalytic synthesis of substituted benzo[b]thiophenes has been achieved through the radical annulation of o-methylthio-arenediazonium salts with alkynes. acs.org This method is notable for its mild reaction conditions, avoiding the need for metal catalysts and high temperatures. acs.org The reaction is initiated by irradiating eosin (B541160) Y with green light, which serves as a photoredox catalyst. acs.org

The process involves reacting an o-methylthio-arenediazonium salt with an alkyne in the presence of a catalytic amount of eosin Y in a solvent like DMSO. acs.org The reaction demonstrates a broad substrate scope, accommodating various substituted diazonium salts and alkynes to produce a diverse range of benzothiophenes regioselectively. acs.org Control experiments have confirmed the essential role of both light and the photocatalyst for the reaction to proceed efficiently. acs.org

Electrochemical Synthesis of C3-Sulfonated Benzo[b]thiophenes from 2-Alkynylthioanisoles

An electrochemical approach has been developed for the synthesis of C3-sulfonated benzo[b]thiophenes from 2-alkynylthioanisoles and sodium sulfinates. researchgate.netnih.gov This method operates under catalyst- and external oxidant-free conditions, offering a sustainable and efficient route to these compounds. nih.gov The reaction proceeds via a cascade radical process initiated by the electrochemical oxidation of sodium sulfinates to form sulfonyl radicals. nih.govrsc.org These radicals then add to the alkyne moiety of the 2-alkynylthioanisole, triggering a cyclization to form the C3-sulfonated benzo[b]thiophene product. nih.govrsc.org

The electrosynthesis is typically carried out in a divided or undivided cell using platinum and reticulated vitreous carbon (RVC) electrodes in a mixed solvent system like acetonitrile (B52724) and water. rsc.org The reaction exhibits good substrate scope and functional group tolerance. nih.gov Cyclic voltammetry studies have provided evidence for the proposed radical mechanism, indicating that the sodium sulfinate is oxidized at the anode to initiate the radical cascade. rsc.org

Table 2: Electrochemical Synthesis of C3-Sulfonated Benzo[b]thiophenes

2-AlkynylthioanisoleSodium SulfinateProductYield (%)
1-(2-(Methylthio)phenyl)-2-phenylethyneSodium p-toluenesulfinate2-Phenyl-3-tosylbenzo[b]thiophene77% rsc.org
1-(2-(Methylthio)phenyl)-2-(m-tolyl)ethyneSodium p-toluenesulfinate2-(m-Tolyl)-3-tosylbenzo[b]thiophene77% rsc.org
1-(2-(Methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)ethyneSodium benzenesulfinate2-(4-(Trifluoromethyl)phenyl)-3-(phenylsulfonyl)benzo[b]thiophene61% rsc.org
1-(5-Chloro-2-(methylthio)phenyl)-2-phenylethyneSodium p-toluenesulfinate5-Chloro-2-phenyl-3-tosylbenzo[b]thiophene67% rsc.org
1-(2-(Methylthio)phenyl)-2-(thiophen-2-yl)ethyneSodium p-toluenesulfinate2-(Thiophen-2-yl)-3-tosylbenzo[b]thiophene55% rsc.org

Transition Metal-Catalyzed Cyclization and Annulation

Transition metal catalysis is a cornerstone of modern organic synthesis and provides numerous pathways to benzo[b]thiophenes. A variety of methods exist, including those that construct the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring and those that form both rings in a concerted or sequential manner. While the search results highlight several transition metal-catalyzed syntheses of benzo[b]thiophenes, a specific method for the direct synthesis of 3-(methylthio)benzo[b]thiophene via this approach was not explicitly detailed. However, related methodologies provide strong precedent. For example, the synthesis of 2,3-disubstituted benzo[b]thiophenes with a methylthio group at the 3-position has been achieved through an electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt, which can be considered a metal-free approach but shares mechanistic features with some metal-catalyzed electrophilic cyclizations. nih.gov

Palladium-Catalyzed Cyclization

Palladium catalysis has proven to be a versatile tool for the synthesis of benzo[b]thiophenes. Several strategies, including oxidative cyclization, Heck-type reactions, and cross-coupling, have been successfully employed to construct the benzo[b]thiophene core and introduce the 3-(methylthio) functionality.

Oxidative Cyclization–Deprotection–Alkoxycarbonylation with 2-(methylthio)phenylacetylenes

A notable palladium-catalyzed method involves the oxidative cyclization of 2-(methylthio)phenylacetylenes. nih.govacs.orgnih.govdocumentsdelivered.comresearchgate.net This approach ultimately yields benzo[b]thiophene-3-carboxylic esters, but the initial cyclization and deprotection steps are crucial for forming the 3-thiobenzo[b]thiophene intermediate, which can then be methylated.

The reaction is typically catalyzed by a simple system of palladium(II) iodide (PdI₂) and potassium iodide (KI) under a carbon monoxide and air atmosphere. nih.govacs.orgnih.govdocumentsdelivered.comresearchgate.net The process is believed to proceed through an intramolecular S-5-endo-dig cyclization of the 2-(methylthio)phenylacetylene substrate onto the palladium-activated alkyne. This is followed by an iodide-promoted S-demethylation to form a palladium-bound thioenol ether intermediate. Subsequent alkoxycarbonylation and reductive elimination afford the final ester product and regenerate the active Pd(0) catalyst. To obtain the desired 3-(methylthio)benzo[b]thiophene, the reaction can be intercepted after the demethylation step, followed by a separate methylation of the resulting 3-thiolate.

EntryStarting Material (1)Alcohol (ROH)Product (2)Yield (%)
12-(Phenylethynyl)thioanisoleMethanolMethyl 2-phenylbenzo[b]thiophene-3-carboxylate78
22-(p-Tolylethynyl)thioanisoleMethanolMethyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate75
32-(p-Methoxyphenylethynyl)thioanisoleMethanolMethyl 2-(p-methoxyphenyl)benzo[b]thiophene-3-carboxylate83
42-(Phenylethynyl)thioanisoleEthanolEthyl 2-phenylbenzo[b]thiophene-3-carboxylate75
52-(Phenylethynyl)thioanisoleIsopropanolIsopropyl 2-phenylbenzo[b]thiophene-3-carboxylate62

Reaction conditions: PdI₂ (5 mol %), KI (2.5 equiv), CO (32 atm), Air (8 atm), ROH, 80 °C, 24-36 h.

Heck-Type Reactions Involving o-Iodophenyl Sulfides

Intramolecular Heck-type reactions provide another avenue for the synthesis of the benzo[b]thiophene core. wikipedia.org This strategy typically involves the palladium-catalyzed cyclization of an o-iodophenyl vinyl sulfide. The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) complex, followed by intramolecular insertion of the vinyl sulfide moiety into the aryl-palladium bond. Subsequent β-hydride elimination from the resulting alkylpalladium intermediate can lead to the formation of the benzo[b]thiophene ring.

While direct synthesis of 3-(methylthio)benzo[b]thiophene via this method is not extensively documented, a plausible route would involve the preparation of an o-iodophenyl sulfide bearing a methylthio-substituted vinyl group. The regioselectivity of the β-hydride elimination would be a critical factor in determining the final product distribution. The use of specific ligands and reaction conditions can influence the outcome of the cyclization.

Cross-Coupling Strategies with 3-Halobenzo[b]thiophenes

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of pre-formed benzo[b]thiophene rings. lookchem.comnih.gov Starting from a 3-halobenzo[b]thiophene, such as 3-bromobenzo[b]thiophene, the 3-(methylthio) group can be introduced through coupling with a suitable methylthiolating agent.

Commonly used coupling partners include sodium thiomethoxide or methyl mercaptan in the presence of a base. The reaction is catalyzed by a palladium complex, often with phosphine (B1218219) ligands, which facilitates the oxidative addition of the 3-halobenzo[b]thiophene, followed by transmetalation with the methylthiolate and reductive elimination to afford the desired 3-(methylthio)benzo[b]thiophene. This approach offers a direct and often high-yielding route to the target compound. For instance, Suzuki-Miyaura coupling reactions have been successfully employed to functionalize the 3-position of benzo[b]thiophenes, demonstrating the versatility of this position for C-C bond formation, which can be extended to C-S bond formation. lookchem.com

EntrySubstrateCoupling PartnerCatalyst SystemProductYield (%)
13-Bromobenzo[b]thiophene-2-carboxaldehydeo-Formylphenylboronic acidPd(PPh₃)₄, Na₂CO₃2-(Benzo[b]thiophen-3-yl)benzaldehyde-2'-carboxaldehyde~80
23-BromothiopheneArylboronic acidPd(OAc)₂, PPh₃, K₂CO₃3-ArylthiopheneGood

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have emerged as a valuable alternative to palladium-based methods for the synthesis of benzo[b]thiophenes, often offering milder reaction conditions and different substrate scope.

Thiolation Annulation of 2-Bromo Alkynylbenzenes

A copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes provides an efficient route to 2-substituted benzo[b]thiophenes. In the presence of copper(I) iodide (CuI) and N,N,N',N'-tetramethylethylenediamine (TMEDA), 2-bromo alkynylbenzenes react with sodium sulfide (Na₂S) to yield the corresponding benzo[b]thiophene derivatives.

While this method typically yields 2-substituted products, modifications to the starting materials or the sulfur source could potentially lead to the formation of 3-(methylthio)benzo[b]thiophenes. For instance, employing a reagent that can deliver a methylthio group to the 3-position during the cyclization process would be a key adaptation. The mechanism is proposed to involve the coordination of copper to the alkyne, followed by nucleophilic attack of the sulfur species and subsequent intramolecular cyclization.

Intramolecular S-Arylation of In Situ Generated Enethiolates

Copper-catalyzed intramolecular S-arylation of in situ generated enethiolates represents a powerful one-pot strategy for the synthesis of functionalized benzo[b]thiophenes. This methodology involves the condensation of an o-haloaryl precursor with a thiocarbonyl compound, followed by copper-catalyzed intramolecular cyclization.

This approach offers a high degree of flexibility in accessing a wide range of substituted benzo[b]thiophenes. By carefully selecting the appropriate thiocarbonyl starting material, it is conceivable to introduce a methylthio group at the 3-position of the benzo[b]thiophene ring. The reaction is typically catalyzed by a copper(I) salt, which facilitates the intramolecular C-S bond formation.

Gold-Catalyzed Carbothiolation Reactions

Gold catalysts have emerged as powerful tools for the formation of carbon-sulfur bonds. A notable application is the intramolecular carbothiolation of alkynes, which provides an atom-economical route to 2,3-disubstituted benzothiophenes. nih.govelsevierpure.com

In a key study, (α-alkoxy alkyl)(ortho-alkynyl phenyl) sulfides were shown to undergo efficient cyclization in the presence of a gold(I) chloride catalyst. elsevierpure.com This reaction proceeds under mild conditions to afford 3-(α-alkoxy alkyl)benzothiophenes in high yields across a range of substrates. elsevierpure.com The starting materials for this transformation are readily prepared through the acetalization of ortho-bromobenzenethiol followed by a Sonogashira coupling. elsevierpure.com This methodology represents a significant advance in the synthesis of sulfur-containing heteroarenes. elsevierpure.com

Table 1: Gold-Catalyzed Synthesis of 3-(α-Alkoxy alkyl)benzothiophenes

EntryProductYield (%)
1PhH2-Phenyl-3-(methoxymethyl)benzo[b]thiophene95
2n-BuH2-Butyl-3-(methoxymethyl)benzo[b]thiophene92
3PhMe3-(1-Methoxyethyl)-2-phenylbenzo[b]thiophene89

Data sourced from Nakamura, I., Sato, T., & Yamamoto, Y. (2006). Gold-catalyzed intramolecular carbothiolation of alkynes: Synthesis of 2,3-disubstituted benzothiophenes from (α-alkoxy alkyl) (ortho-alkynyl phenyl) sulfides. Angewandte Chemie International Edition, 45(27), 4473-4475.

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysis has also been successfully employed for the synthesis of substituted benzo[c]thiophenes, which are isomers of the more common benzo[b]thiophenes. A dehydrogenative annulation of thiophene-2-carboxamides with alkynes, catalyzed by a rhodium complex and a copper oxidant, provides access to a variety of multiply substituted benzo[c]thiophenes. nih.gov While this method does not directly yield 3-(methylthio)benzo[b]thiophenes, it highlights the utility of rhodium catalysis in constructing benzothiophene frameworks and offers potential for adaptation.

Base-Mediated Condensation and Cyclization Reactions

Base-mediated reactions represent a classical and often highly effective approach to the synthesis of heterocyclic compounds. In the context of 3-aminobenzo[b]thiophenes, a versatile precursor to various derivatives, the microwave-assisted cyclocondensation of 2-nitrobenzonitriles with methyl thioglycolate under basic conditions has proven to be a rapid and efficient method. rsc.org This transformation, utilizing triethylamine (B128534) in DMSO, provides access to a range of 3-aminobenzo[b]thiophenes in good to excellent yields. rsc.org The resulting 3-amino group can then be further manipulated, for instance, through diazotization, to install other functionalities.

An electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt provides a direct route to 2,3-disubstituted benzo[b]thiophenes featuring a valuable thiomethyl group at the 3-position. organic-chemistry.org This reaction proceeds in excellent yields under moderate conditions and tolerates a variety of functional groups on the alkyne substituent. organic-chemistry.org

Protonative Intramolecular Cyclization Promoted by Silica (B1680970) Gel

A mild and economical method for the synthesis of 2-amidobenzo[b]thiophenes involves a protonative intramolecular cyclization of ynamides containing an o-(methylthio)aryl group, promoted by silica gel. thieme-connect.com This approach avoids the use of strong Brønsted acids or expensive transition metals. thieme-connect.com The reaction is believed to proceed through the in situ formation of the ynamide via a C-N coupling, followed by the silica gel-mediated protonative cyclization. thieme-connect.com The steric environment around the sulfur atom appears to play a crucial role in the efficiency of the cyclization. thieme-connect.com

In a related discovery, silica gel was found to catalyze the intramolecular cyclization of 2-alkynylthioanisoles to produce 2-substituted benzo[b]thiophenes. researchgate.netelsevierpure.com The silanol (B1196071) groups (Si-OH) on the surface of the silica gel are thought to act as an acid, activating the triple bond and facilitating the cyclization. researchgate.net This method has been successfully applied to the preparation of various 2-substituted benzo[b]thiophenes and thieno[3,2-b]thiophenes. researchgate.netelsevierpure.com

Table 2: Silica Gel-Promoted Synthesis of 2-Substituted Benzo[b]thiophenes

EntrySubstrateProductYield (%)
1o-(Ethynyl)thioanisoleBenzo[b]thiophene75
2o-(Phenylethynyl)thioanisole2-Phenylbenzo[b]thiophene85
3o-(Butylethynyl)thioanisole2-Butylbenzo[b]thiophene80

Data represents typical yields for this type of reaction as described in the literature.

One-Pot Synthetic Sequences from Acyclic Precursors

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. Several one-pot procedures for the construction of benzo[b]thiophene derivatives have been developed.

For instance, the synthesis of 2-sulfonamidobenzo[b]thiophenes can be achieved in a one-pot fashion from a bromoalkyne and a sulfonamide. thieme-connect.com This process involves an initial C-N coupling to form an arene-ynamide, which then undergoes an in situ protonative cyclization promoted by the addition of silica gel. thieme-connect.com

Another powerful one-pot approach involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation. rsc.org This method provides rapid access to 3-aminobenzo[b]thiophenes, which are valuable intermediates for the synthesis of kinase inhibitors and other biologically active molecules. rsc.org

Furthermore, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been developed using in situ generated nitrile imines and mercaptoacetaldehyde (B1617137) as an acetylene (B1199291) surrogate. nih.gov While not directly producing benzo[b]thiophenes, this method showcases the power of one-pot (3+3)-annulation and subsequent cascade reactions in constructing complex heterocycles from simple acyclic precursors. nih.gov

Chemical Reactivity and Derivatization of Benzo B Thiophene, 3 Methylthio

Transformations Involving the Methylthio Moiety

The sulfur atom of the methylthio group is a key site for reactivity, enabling oxidative modifications as well as cleavage of the sulfur-carbon bonds.

Oxidative Modifications of the Methylthio Group

The exocyclic sulfur atom in Benzo[b]thiophene, 3-(methylthio)- can be readily oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. researchgate.net This transformation is significant as it alters the electronic properties of the substituent, converting the electron-donating methylthio group into a potent electron-withdrawing methylsulfinyl or methylsulfonyl group. This change profoundly influences the reactivity of the benzothiophene (B83047) ring system, particularly in electrophilic aromatic substitution reactions.

The synthesis of methyl sulfone-containing benzo[b]thiophenes has been accomplished through the oxidation of the corresponding methyl sulfide (B99878) precursors. nih.gov This oxidation is a key step in creating diverse libraries of medicinally relevant compounds, as the resulting sulfones can serve as versatile intermediates for further functionalization. nih.gov

Table 1: Oxidative Modifications of the Methylthio Group

Starting MaterialReagent(s)Product(s)Research Finding
Benzo[b]thiophene, 3-(methylthio)-Oxidizing Agent (e.g., m-CPBA, H₂O₂)Benzo[b]thiophene, 3-(methylsulfinyl)-The methylthio group can be selectively oxidized to the sulfoxide.
Benzo[b]thiophene, 3-(methylthio)-Excess Oxidizing Agent (e.g., m-CPBA, H₂O₂)Benzo[b]thiophene, 3-(methylsulfonyl)-Further oxidation yields the corresponding sulfone, a strong electron-withdrawing group. researchgate.netnih.gov

Demethylation and Desulfurization Processes

The methylthio group can be cleaved through either demethylation (S-CH₃ bond scission) or desulfurization (ring C-S bond scission).

S-demethylation can be achieved under specific conditions. For instance, a palladium-catalyzed oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes proceeds via an intramolecular cyclization followed by an iodide-promoted S-demethylation to yield benzothiophene-3-carboxylic esters. acs.org This process demonstrates that the methyl group can be removed to generate a thiol or thiolate intermediate, which can then be trapped or participate in further reactions. acs.org The use of aluminum halide thiols is another established method for the demethylation of aromatic ethers, and similar reagents could potentially be applied to cleave the methylthio ether linkage. google.com

Desulfurization, the complete removal of the sulfur-containing group, is commonly accomplished using Raney Nickel (Ra-Ni). organicreactions.orgacs.org This reaction involves the hydrogenolysis of the carbon-sulfur bond. organicreactions.org The reductive desulfurization of 2-methylthiopyridines to the corresponding pyridines using Raney Nickel serves as a strong precedent for the expected reactivity of Benzo[b]thiophene, 3-(methylthio)-. epa.gov This transformation would yield 3-methylbenzo[b]thiophene.

Table 2: Demethylation and Desulfurization Reactions

Reaction TypeReagent(s)Product(s)Research Finding
S-DemethylationPdI₂/KI, CO, ROHBenzo[b]thiophene-3-carboxylateIodide promotes the cleavage of the S-CH₃ bond during the catalytic cycle. acs.org
DesulfurizationRaney Nickel (Ra-Ni)3-Methylbenzo[b]thiopheneReductive cleavage of the C-S bond is a standard transformation using Ra-Ni. organicreactions.orgacs.orgepa.gov

Electrophilic Aromatic Substitution on the Benzothiophene Core

The benzothiophene ring is aromatic and undergoes electrophilic substitution. The position of substitution is directed by the existing substituents and the inherent reactivity of the bicyclic system. The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack in unsubstituted benzo[b]thiophene. However, the presence of the 3-methylthio group blocks this position, directing incoming electrophiles to other sites on the ring system.

Regioselective Substitution Patterns

The 3-methylthio group is an ortho-, para-directing group in electrophilic aromatic substitution on a benzene (B151609) ring due to the lone pairs on the sulfur atom which can stabilize the arenium ion intermediate through resonance. In the benzo[b]thiophene system, this directing effect, combined with the intrinsic reactivity of the ring, dictates the substitution pattern.

Electrophilic attack is generally directed to the C2 position of the thiophene (B33073) ring or to the benzene portion of the molecule, typically at positions C4, C5, C6, or C7. Studies on analogous 3-substituted benzothiophenes provide insight. For example, electrophilic substitution on 4-methoxy-3-methylbenzo[b]thiophene results in a mixture of C2 and C7 substituted products. rsc.org Similarly, reactions on 4-hydroxy-3-methylbenzo[b]thiophene yield products substituted at the C5 and C7 positions. rsc.org This suggests that for Benzo[b]thiophene, 3-(methylthio)-, substitution is likely to occur at the C2 position and at positions on the benzene ring, with the precise outcome depending on the specific electrophile and reaction conditions.

Halogenation at C2 and C3 Positions

Halogenation of the benzo[b]thiophene core is a common method for introducing functionality. While the C3 position is occupied in the title compound, the C2 position is a primary site for halogenation. The synthesis of 2,3-disubstituted benzo[b]thiophenes, such as 3-(methylthio)-2-phenylbenzo[b]thiophene, demonstrates that the C2 position is readily functionalized. nih.gov

Furthermore, electrophilic substitution on 3-methyl-4-methoxybenzo[b]thiophene shows that dibromination leads to the 2,7-disubstituted product, indicating that both the thiophene and benzene rings are susceptible to halogenation. rsc.org In another example, bromination of 4-methylsulphonyloxybenzo[b]thiophene afforded a mixture that included the 3-bromo and 5-bromo products, again highlighting the competition between substitution on the thiophene and benzene rings. rsc.org For Benzo[b]thiophene, 3-(methylthio)-, halogenation would be expected to occur preferentially at C2, and under more forcing conditions, potentially at one of the available positions on the benzene ring. The synthesis of various 3-iodobenzo[b]thiophenes with diverse substituents at C2 further underscores the accessibility of this position to halogenation. nih.gov

Table 3: Halogenation Reactions

Starting Material AnalogueReagent(s)Position(s) of HalogenationResearch Finding
4-Methoxy-3-methylbenzo[b]thiopheneBr₂C2 and C7Dibromination occurs on both the thiophene and benzene rings. rsc.org
4-Methylsulphonyloxybenzo[b]thiopheneBr₂/AcOHC3 and C5Demonstrates competitive halogenation on both rings. rsc.org
Various 2-substituted-3-iodobenzo[b]thiophenesI₂C3 (via cyclization)Iodocyclization is a key method to install iodine at C3, with C2 available for other groups. nih.gov

Formylation Reactions for Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, typically employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction of this reagent with substituted benzothiophenes provides a direct route to benzo[b]thiophene carbaldehydes.

The formylation of 4-methoxy-3-methylbenzo[b]thiophene, a close analogue of the title compound, with the Vilsmeier-Haack reagent yielded a mixture of the 2-formyl and 7-formyl derivatives. rsc.org This result strongly suggests that Benzo[b]thiophene, 3-(methylthio)- would undergo formylation primarily at the C2 and C7 positions. The electron-donating nature of the 3-methylthio group activates the ring system towards electrophilic attack, making these positions susceptible to the Vilsmeier-Haack reagent.

Table 4: Formylation Reactions

Starting Material AnalogueReagent(s)Product(s)Research Finding
4-Methoxy-3-methylbenzo[b]thiophenePOCl₃, DMF2-Formyl-4-methoxy-3-methylbenzo[b]thiophene and 7-Formyl-4-methoxy-3-methylbenzo[b]thiopheneFormylation occurs at both the C2 position of the thiophene ring and the C7 position of the benzene ring. rsc.org

Cross-Coupling and Annulation Reactions of Functionalized Benzo[b]thiophenes

The functionalization of the benzo[b]thiophene scaffold through cross-coupling and annulation reactions provides a powerful tool for the construction of diverse and complex molecular architectures. These methods often employ transition metal catalysts to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling with N-Tosylhydrazones

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. A notable application in the context of benzo[b]thiophene chemistry is the three-component coupling reaction involving o-bromobenzaldehyde, N-tosylhydrazone, and methanol, which proceeds under palladium catalysis. nih.gov This methodology offers a convergent approach to highly substituted aromatic compounds, demonstrating broad substrate scope and good functional group tolerance. nih.gov While not directly involving Benzo[b]thiophene, 3-(methylthio)-, the principles of this palladium-catalyzed reaction with N-tosylhydrazones are applicable to appropriately functionalized benzo[b]thiophene derivatives.

Reactant 1Reactant 2Reactant 3CatalystProduct TypeRef
o-BromobenzaldehydeN-TosylhydrazoneMethanolPalladiumSubstituted Aromatic Compound nih.gov

Negishi Cross-Coupling for Benzo[b]thieno[2,3-b]indole Derivatives

The synthesis of fused heterocyclic systems, such as benzo[b]thieno[2,3-b]indoles, can be achieved through strategic cross-coupling reactions. While direct Negishi cross-coupling of Benzo[b]thiophene, 3-(methylthio)- for this purpose is not explicitly detailed in the provided search results, related methodologies highlight the utility of palladium-catalyzed reactions in constructing such scaffolds. For instance, the synthesis of benzo[b]thieno[2,3-d]thiophene derivatives has been accomplished via Stille coupling of a stannylated benzo[b]thieno[2,3-d]thiophene intermediate. mdpi.com This underscores the potential for similar strategies, like Negishi coupling with organozinc reagents, to be applied to functionalized benzo[b]thiophenes for the synthesis of complex fused systems. The versatility of palladium catalysis also allows for the synthesis of multisubstituted benzo[b]thiophenes and their hetero-fused analogues through oxidative C-H functionalization and intramolecular arylthiolation. nih.gov

Coupling with Terminal Acetylenes

The coupling of benzo[b]thiophene derivatives with terminal acetylenes is a well-established method for the synthesis of 2,3-disubstituted benzo[b]thiophenes. This transformation is typically achieved through a palladium-catalyzed coupling of an o-iodothioanisole with a terminal acetylene (B1199291), followed by an electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole intermediate. nih.govacs.org A variety of electrophiles, including iodine, bromine, N-bromosuccinimide (NBS), and organosulfur and organoselenium compounds, can be used to induce the cyclization. nih.govacs.org This method is compatible with aryl-, vinyl-, and alkyl-substituted terminal acetylenes, providing access to a wide range of benzo[b]thiophene derivatives in excellent yields. nih.govacs.org

Starting MaterialReagentCatalystProductRef
o-IodothioanisoleTerminal AcetylenePalladium2,3-Disubstituted benzo[b]thiophene nih.govacs.org
o-(1-Alkynyl)thioanisoleI₂, Br₂, NBS, p-O₂NC₆H₄SCl, PhSeCl-2,3-Disubstituted benzo[b]thiophene nih.govacs.org

Ring-Opening and Rearrangement Pathways

In addition to functionalization through bond formation, the benzo[b]thiophene ring system can undergo reactions that lead to ring-opening or rearrangement, providing access to different classes of sulfur-containing organic molecules.

Addition and Subsequent Ring-Opening with Phenolic Ethers

In the presence of a Lewis acid such as aluminum chloride, benzo[b]thiophene can react with phenolic ethers like anisole. rsc.orgelectronicsandbooks.com This reaction involves the addition of the phenolic ether across the 2,3-double bond of the benzo[b]thiophene ring. rsc.orgelectronicsandbooks.com Interestingly, this addition can be followed by a novel ring-opening of the benzo[b]thiophene core, leading to the formation of (E)-4-methoxy-2′-methylthiostilbene. rsc.orgelectronicsandbooks.com The proposed mechanism suggests that the benzo[b]thiophene is S-methylated, and the resulting positive charge delocalization facilitates an electrophilic attack, ultimately leading to the ring-opened product. rsc.orgelectronicsandbooks.com

ReactantReagentCatalystProductRef
Benzo[b]thiopheneAnisoleAluminum Chloride(E)-4-methoxy-2′-methylthiostilbene rsc.orgelectronicsandbooks.com

Acid-Catalyzed Rearrangements to Benzothiophene Isomers

While specific details on acid-catalyzed rearrangements of Benzo[b]thiophene, 3-(methylthio)- to its isomers are not extensively covered in the provided search results, the general principles of acid-catalyzed rearrangements in heterocyclic systems are well-known. Such rearrangements often proceed through protonation and the formation of carbocationic intermediates, which can then undergo skeletal reorganization to yield more stable isomers.

Hetero-Fused Ring Construction

The creation of larger, conjugated systems by fusing additional heterocyclic rings onto the benzo[b]thiophene framework is a key strategy for developing advanced materials and complex molecules. Annulation and cyclization reactions are powerful tools for achieving this, allowing for the controlled formation of new carbon-carbon and carbon-heteroatom bonds.

Cycloaddition reactions, such as [3+2] and [4+2] annulations, represent a highly efficient method for constructing five- and six-membered rings, respectively. In these reactions, the benzo[b]thiophene moiety can act as either the 2π or 4π component.

Direct experimental studies on the participation of Benzo[b]thiophene, 3-(methylthio)- in [3+2] and [4+2] annulation reactions are not extensively reported in the current scientific literature. However, the reactivity of related benzo[b]thiophene derivatives provides insight into the potential of this scaffold. For instance, benzo[b]thiophene S-oxides have been shown to participate as the ene-component in [3+2] cycloadditions with 1,3-dipoles and as the diene component in [4+2] Diels-Alder type reactions. iosrjournals.org

Furthermore, a highly diastereoselective dearomative [3+2] cycloaddition has been successfully developed for 3-nitrobenzothiophenes with nonstabilized azomethine ylides. nih.gov This reaction leads to the formation of functionalized fused tricyclic benzo researchgate.netacs.orgthieno[2,3-c]pyrroles. nih.gov The presence of the electron-withdrawing nitro group at the 3-position is crucial for activating the double bond of the thiophene ring to act as a dipolarophile. nih.gov The electron-donating 3-methylthio group in the title compound would likely impart different reactivity, possibly favoring reactions where the benzo[b]thiophene system acts as the nucleophilic component.

The table below summarizes cycloaddition reactions on related benzo[b]thiophene systems, highlighting the types of products formed.

Benzo[b]thiophene DerivativeReagentReaction TypeProduct
Benzo[b]thiophene S-oxideMesitonitrile oxide[3+2] CycloadditionFused isoxazoline (B3343090) derivative
Benzo[b]thiophene S-oxideN-phenylmaleimide[4+2] CycloadditionDihydro-1H-benz[e]isoindole-1,3(2H)-dione derivative
3-NitrobenzothiopheneNonstabilized azomethine ylide[3+2] CycloadditionBenzo researchgate.netacs.orgthieno[2,3-c]pyrrole derivative

This table presents data from related compounds to illustrate the potential reactivity of the benzo[b]thiophene core, as direct data for Benzo[b]thiophene, 3-(methylthio)- is not available. iosrjournals.orgnih.gov

Thienoacenes, which are polycyclic aromatic hydrocarbons containing multiple thiophene rings, are of significant interest for applications in organic electronics. Dehydrogenative cyclization is a powerful, atom-economical method for their synthesis, often involving C-H activation and the formation of new rings.

Specific research detailing the use of Benzo[b]thiophene, 3-(methylthio)- as a direct precursor for thienoacene synthesis via dehydrogenative cyclization is limited. Synthetic strategies for thienoacenes and related hetero-fused systems typically employ benzo[b]thiophenes functionalized with groups that facilitate the desired bond-forming reactions. For example, palladium-catalyzed oxidative C-H functionalization and intramolecular arylthiolation have been used to construct substituted thieno[2,3-b]thiophenes and other fused heterocycles. nih.gov Similarly, rhodium-catalyzed cascade C-H annulation of (benzo)thiophenes with phenacyl phosphoniums has been reported to yield thienoacenes. thieme-connect.com

Another established route to thieno-fused systems is the Fiesselmann thiophene synthesis, which has been applied to construct aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives from 3-chlorothiophene-2-carboxylates. beilstein-journals.orgnih.gov These examples suggest that while the benzo[b]thiophene core is a viable platform for building thienoacenes, the reaction pathways are highly dependent on the pre-existing functional groups. The 3-methylthio group would need to be either a participant in the cyclization or a directing group for C-H activation, a role that has not yet been specifically documented for this class of reaction.

The following table outlines general methods for the synthesis of thieno-fused systems from benzo[b]thiophene precursors.

Starting Material TypeReactionProduct Type
Substituted Benzo[b]thiophenesPalladium-Catalyzed Oxidative C-H FunctionalizationThieno[2,3-b]thiophenes, Thieno[2,3-b]indoles
(Benzo)thiophenesRhodium-Catalyzed Cascade C-H AnnulationThienoacenes
3-Chlorothiophene-2-carboxylatesFiesselmann Thiophene SynthesisThieno[3,2-b]thiophenes

This table illustrates common strategies for thienoacene synthesis, providing context for the potential, though currently undocumented, application of Benzo[b]thiophene, 3-(methylthio)-. nih.govthieme-connect.combeilstein-journals.org

Advanced Characterization Methodologies in Benzo B Thiophene, 3 Methylthio Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. In the study of Benzo[b]thiophene, 3-(methylthio)-, a combination of NMR, UV-Vis, FT-IR, and mass spectrometry provides a complete picture of its atomic arrangement and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. While specific NMR data for Benzo[b]thiophene, 3-(methylthio)- is not widely available in published literature, analysis of the closely related compound, 3-Methylbenzo[b]thiophene , offers valuable insights into the expected spectral features. The substitution of a methyl group with a methylthio group would induce predictable shifts in the NMR spectrum.

For 3-Methylbenzo[b]thiophene , the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons of the benzo[b]thiophene core resonate in the region of δ 7.0-8.0 ppm, with their specific chemical shifts and coupling constants being determined by their position on the benzene (B151609) and thiophene (B33073) rings. The methyl protons attached to the thiophene ring typically appear as a singlet further upfield.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-Methylbenzo[b]thiophene, the spectrum would show distinct signals for each of the nine carbon atoms. The chemical shifts of the aromatic carbons are found in the downfield region, while the methyl carbon appears at a much higher field.

Table 1: Representative ¹H and ¹³C NMR Data for Benzo[b]thiophene Derivatives

Compound Nucleus Solvent Chemical Shift (δ, ppm)
3-Methylbenzo[b]thiophene ¹H CDCl₃ Aromatic protons: ~7.3-7.9, Methyl protons: ~2.5

Note: The data presented is for the related compound 3-Methylbenzo[b]thiophene and serves as an illustrative example. Specific data for Benzo[b]thiophene, 3-(methylthio)- is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by Benzo[b]thiophene, 3-(methylthio)- would be expected to show characteristic bands corresponding to π-π* transitions within the aromatic system. The presence of the sulfur atom and the methylthio group can influence the position and intensity of these absorption maxima. While specific UV-Vis data for the target compound is scarce, related benzothiophene (B83047) structures exhibit strong absorptions in the UV region, typically between 200 and 350 nm.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule through the analysis of its vibrational modes. The FT-IR spectrum of Benzo[b]thiophene, 3-(methylthio)- would be expected to show characteristic absorption bands. For the related compound 3-Methylbenzothiophene , the NIST WebBook provides a gas-phase IR spectrum showing C-H stretching vibrations from the aromatic rings and the methyl group, as well as C=C stretching vibrations from the aromatic system and characteristic bands for the thiophene ring. guidechem.com The presence of the C-S bond from the methylthio group would also give rise to specific vibrational bands.

Table 2: Expected FT-IR Absorption Bands for Benzo[b]thiophene, 3-(methylthio)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H (in -SCH₃) Stretching 2950-2850
Aromatic C=C Stretching 1600-1450

Note: This table is based on general spectroscopic principles and data from related compounds.

Mass Spectrometry (LC-MS, HRMS) for Structural Confirmation

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is utilized to investigate the thermal properties of benzo[b]thiophene derivatives, such as melting points and phase transitions. While specific DSC data for the parent compound "Benzo[b]thiophene, 3-(methylthio)-" is not detailed in the provided search results, thermal stability analysis of related compounds is a common practice. For instance, studies on various researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives show that DSC measurements are crucial for determining their thermal stability and identifying any phase transitions up to their melting or decomposition temperatures. mdpi.com In these studies, DSC is often performed under a nitrogen atmosphere to prevent oxidation, with typical heating rates of 5-10 °C per minute. mdpi.com Such analyses help to understand the thermal range in which materials for applications like organic field-effect transistors (OFETs) can operate.

Solid-State and Morphological Characterization

The performance of organic semiconductor devices is intrinsically linked to the solid-state arrangement and thin-film morphology of the active material. Techniques like X-ray Diffraction and Atomic Force Microscopy are therefore indispensable.

X-ray Diffraction (XRD) is a powerful technique for elucidating the crystalline structure and molecular packing of benzo[b]thiophene derivatives in both bulk powder and thin-film forms. The packing arrangement is critical as it dictates the efficiency of charge transport.

Detailed structural studies have been conducted on related high-performance organic semiconductors based on the researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT) core. nih.gov For asymmetrically substituted derivatives, XRD analysis of powder samples helps determine the crystal structure, revealing lamellar structures with molecules often arranged in a herringbone fashion. nih.govfigshare.com In thin films, a combination of specular and grazing incidence X-ray diffraction (GIXRD) is used to analyze the molecular orientation and packing, which are crucial for device performance. nih.govfigshare.com For example, in studies of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, X-ray powder diffraction (XRPD) was used to unequivocally confirm the molecular structure and analyze the crystal arrangement, identifying a monoclinic space group. researchgate.net This level of detailed structural information is vital for understanding structure-property relationships in these materials.

Table 1: Example Crystal Structure Data for a Thiophene Derivative (Compound 8j) researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group Cc
a 38.971(6) Å
b 4.8314(6) Å
c 18.843(2) Å
β 109.964(4) °
V 3334.6(8) ų

Note: Data for 3-amino-4-methylthiophene-2-acylcarbohydrazone derivative 8j, used as an illustrative example of XRD analysis on related thiophene structures.

Atomic Force Microscopy (AFM) is essential for visualizing the surface morphology of thin films made from benzo[b]thiophene derivatives, providing insights into film continuity, grain size, and surface roughness. These characteristics directly impact the performance of organic thin-film transistors (OTFTs). rsc.org

In research on novel organic semiconductors based on the benzo[b]thieno[2,3-d]thiophene (BTT) core, AFM was used to investigate the microstructure and crystallinity of thin films. rsc.org The results showed that the morphology, such as surface coverage and film texture, is highly dependent on the molecular structure and deposition conditions. rsc.org Highly ordered crystalline domains with good interconnectivity are desirable for efficient charge transport. AFM allows for the characterization of these features on a nanometer scale, correlating the physical surface structure with the measured electronic properties like charge carrier mobility. aps.orgnih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry for semiconductor applications)

Electrochemical methods, particularly cyclic voltammetry (CV), are fundamental for determining the electronic properties of semiconductor materials, including "Benzo[b]thiophene, 3-(methylthio)-" derivatives. CV provides information on the oxidation and reduction potentials, which are used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Studies on derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) containing thioether side chains have used CV to investigate their electrochemical behavior in solution. rsc.org These measurements reveal how sensitive the compounds are to oxidation. rsc.org In the synthesis of benzo[b]thiophene motifs, CV has been employed to probe the reaction mechanism by identifying the oxidation potentials of starting materials and intermediates. scispace.com For example, the oxidation peak of a sulfonyl hydrazine (B178648) intermediate was observed at 1.80 V, indicating it was preferentially oxidized at the anode, which was a key insight into the reaction pathway. scispace.com This information is crucial for designing new materials with tailored electronic properties for applications in organic electronics. organic-chemistry.org

Table 2: Compound Names Mentioned

Compound Name
Benzo[b]thiophene, 3-(methylthio)-
researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT)
Benzo[b]thieno[2,3-d]thiophene (BTT)
3-amino-4-methylthiophene-2-acylcarbohydrazone

Theoretical and Computational Studies of Benzo B Thiophene, 3 Methylthio

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govscienceopen.com It is effective for calculating the structural and electronic properties of π-conjugated systems like benzothiophene (B83047) derivatives. scienceopen.comnih.gov These calculations provide access to fundamental parameters that govern the molecule's behavior in various applications, from materials science to medicinal chemistry.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). The difference between these orbital energies, known as the HOMO-LUMO gap (Eg), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity.

The chemical oxidation of the sulfur atom in thiophene-based compounds is a known strategy to modulate their electronic structure. mdpi.com For instance, DFT calculations on nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives show that oxidation significantly alters electronic properties. While specific DFT data for Benzo[b]thiophene, 3-(methylthio)- is not extensively published, the electronic properties for related, well-studied benzothiophene structures illustrate the type of data generated by such computational analyses. These calculations provide valuable insights for designing molecules with tailored electronic characteristics. mdpi.com

Below is an interactive table showcasing typical electronic properties calculated using DFT for a related benzothiophene system.

Table data is illustrative for a related system, 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) and its S-oxides, to demonstrate the parameters obtained from DFT calculations. mdpi.com

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction pathways, including the identification of transient species like transition states and intermediates, which are often difficult or impossible to observe experimentally.

A key synthetic route to 3-(methylthio)benzo[b]thiophenes involves the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgorganic-chemistry.org In this reaction, an electrophile activates the alkyne triple bond, prompting an intramolecular attack from the neighboring sulfur atom to form the benzothiophene ring.

Computational studies on analogous electrophilic cyclizations of alkynes have been performed to elucidate the precise mechanism. beilstein-journals.org The reaction is proposed to begin with the formation of a complex between the electrophile (e.g., I2) and the alkyne. beilstein-journals.org From this complex, the reaction can proceed through different intermediates. DFT calculations help to determine the structures and relative energies of these species and the transition states that connect them. For sulfur-mediated cyclizations, key questions involve the nature of the intermediate, which could be a bridged thiirenium ion or an open vinyl cation. By calculating the activation energies for the different possible pathways, computational models can predict which mechanism is energetically favored. nih.gov

Regioselectivity—the preference for a reaction to occur at one position over another—is a critical aspect of chemical synthesis. Computational modeling, particularly using DFT-based reactivity descriptors, can predict the most likely sites for chemical attack on a molecule. nih.gov

One powerful method involves the use of Fukui functions, which are derived from changes in electron density upon the addition or removal of an electron. nih.gov These functions help identify the most reactive sites for different types of reagents:

Nucleophilic attack: The site is predicted by the fk+ index, which corresponds to the region where an incoming electron is most likely to be accepted (related to the LUMO distribution).

Electrophilic attack: The site is predicted by the fk- index, which identifies the region from which an electron is most easily removed (related to the HOMO distribution).

Radical attack: The site is predicted by the fk0 index.

Another related tool is the Dual Descriptor, ∆f(r). A positive value at a specific atom indicates that the site is favorable for a nucleophilic attack, while a negative value suggests it is preferred for an electrophilic attack. nih.gov By calculating these indices for the different carbon atoms in the Benzo[b]thiophene, 3-(methylthio)- scaffold, a predictive map of its chemical reactivity can be generated, guiding synthetic efforts.

This table outlines how different DFT-based reactivity descriptors are used to predict the regioselectivity of chemical reactions. nih.gov

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding the non-covalent interactions that stabilize the ligand-receptor complex. For benzothiophene derivatives, docking studies can elucidate how they fit into the binding pocket of a protein target. nih.govmdpi.com

In a typical docking simulation, the benzothiophene derivative is placed in the binding site of a target protein whose three-dimensional structure is known. The software then samples numerous possible conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity. The resulting models show the most probable binding pose and detail the specific interactions between the ligand and the amino acid residues of the protein.

For example, in a docking study of a benzo[b]thiophene derivative with the 5-HT1A serotonin receptor, computational simulations identified key interactions responsible for stabilizing the complex. mdpi.com These included a strong hydrogen bond between a protonated nitrogen atom on the ligand and the aspartic acid residue D116 in the receptor. mdpi.com Additional stabilizing forces identified were edge-to-face aromatic interactions between the benzo[b]thiophene moiety and a phenylalanine residue (F361). mdpi.com Such studies provide a detailed atomic-level view of the ligand-target interactions.

This table summarizes the predicted molecular interactions for a representative benzo[b]thiophene derivative docked into the 5-HT1A receptor model. mdpi.com

Advanced Applications of Benzo B Thiophene, 3 Methylthio and Its Derivatives in Chemical Sciences

Applications in Organic Electronics and Functional Materials

The benzo[b]thiophene scaffold is a cornerstone in the design of advanced organic electronic materials due to its rigid, planar structure and excellent charge transport characteristics. researchgate.netresearchgate.net Derivatives of this core, including those functionalized at the 3-position, are integral to the development of high-performance components for a variety of electronic devices. The introduction of groups like methylthio can serve as a synthetic handle to modulate electronic properties and create more complex, functional molecules. researchgate.net

Organic Field-Effect Transistors (OFETs)

Benzo[b]thiophene derivatives are among the most promising organic semiconductors (OSCs) for Organic Field-Effect Transistors (OFETs). researchgate.net The exceptional performance of these materials stems from the strong π-π stacking interactions facilitated by the fused ring system, which promotes efficient charge carrier transport. mdpi.com A particularly successful class of materials is based on the bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (B83047) (BTBT) core, which has demonstrated very high hole mobilities in OFETs. acs.orgnih.gov

Researchers have synthesized and characterized numerous BTBT derivatives, achieving high performance through both vapor deposition and solution-processing methods. acs.org For instance, 2,7-diphenyl BTBT (DPh-BTBT) has shown mobilities up to 2.0 cm² V⁻¹ s⁻¹, while solution-processed dialkyl-BTBTs have exceeded 1.0 cm² V⁻¹ s⁻¹. acs.org Further modifications, such as the development of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and its derivatives, have pushed mobilities even higher, to over 3.0 cm² V⁻¹ s⁻¹, along with improved ambient stability. acs.org

The strategic placement of functional groups is crucial for tuning the material's properties. While direct studies on "Benzo[b]thiophene, 3-(methylthio)-" in OFETs are not prominent, the synthesis of various functionalized benzo[b]thiophene derivatives highlights the importance of substitution in controlling molecular packing and electronic characteristics. For example, novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been developed as solution-processable OSCs for OFETs, showing p-channel activity. mdpi.combohrium.com The performance of these devices is highly dependent on the specific isomeric structure and the nature of the end-capping moieties attached to the core. bohrium.com

Table 1: Performance of Selected Benzo[b]thiophene-based OFETs

Compound Family Derivative Example Processing Method Hole Mobility (cm²/Vs) On/Off Ratio Citation
BTBT 2,7-dioctyl bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (C8-BTBT) Solution-Shearing Up to 43 > 10^6 mdpi.com
BTBT 2-decyl-7-phenyl- bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (Ph-BTBT-C10) Spin Coating 22.4 - mdpi.com
BTBT 2,7-diphenyl BTBT (DPh-BTBT) Vapor Deposition 2.0 - acs.org
BTT 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene Solution-Shearing 0.005 > 10^6 mdpi.com
BTT BTT core with branched alkyl chain Solution-Shearing 0.057 > 10^7 rsc.org

Organic Light-Emitting Diodes (OLEDs)

The benzo[b]thiophene framework is also a key component in materials designed for Organic Light-Emitting Diodes (OLEDs). researchgate.net The inherent thermal stability and tunable electronic properties of its derivatives make them suitable for use in various layers of an OLED device, including as charge-transporting and emissive materials. mdpi.com

The oxidation of the sulfur atom in the thiophene (B33073) ring to a sulfoxide (B87167) or sulfone has emerged as a powerful strategy to modify the material's optoelectronic properties. mdpi.com This transformation converts the electron-donating thiophene into an electron-accepting sulfonyl group, which can significantly enhance fluorescence and redox properties. mdpi.com For example, a series of benzothieno[3,2-b]benzothiophene S-oxides have been synthesized and shown to exhibit high quantum yields, with some exceeding 98% in solution and 71% in the solid state. nih.gov These oxidized derivatives also show increased thermal stability and resistance to oxidative degradation compared to the parent BTBT. mdpi.comnih.gov Such properties are highly desirable for creating efficient and long-lasting OLEDs. Oligothiophene S,S-dioxides, in particular, are recognized as outstanding candidates for use in light-emitting diodes. mdpi.com

Organic Photovoltaics

In the field of organic photovoltaics (OPVs), benzo[b]thiophene-based materials are utilized for their potential as electron-donor materials in the active layer of solar cells. acs.orgnih.gov The design and synthesis of novel copolymers incorporating the benzo[b]thiophene unit aim to optimize the absorption of sunlight and facilitate efficient charge separation and transport.

One strategy involves copolymerizing benzo[1,2-b:4,5-b']dithiophene (BDT), a larger fused system containing benzo[b]thiophene motifs, with electron-accepting units like benzothiadiazole (BT). unimelb.edu.au For example, a BDT building block substituted with thieno[3,2-b]thiophene (B52689) units was copolymerized with benzothiadiazole derivatives. Bulk heterojunction solar cells fabricated with these copolymers as the donor and a fullerene derivative (PC71BM) as the acceptor achieved power conversion efficiencies of up to 4.20%. unimelb.edu.au The development of such donor-acceptor conjugated polymers is a key area of research for advancing the efficiency of organic solar cells. unimelb.edu.au

Development of Solution-Processable Organic Semiconductors

A major goal in organic electronics is the development of semiconductors that can be processed from solution, which allows for low-cost, large-area fabrication techniques like printing. Benzo[b]thiophene derivatives have been at the forefront of this research. mdpi.combohrium.com The attachment of solubilizing groups, such as alkyl chains, to the rigid benzo[b]thiophene core is a common and effective strategy to enable solution processability without compromising the material's favorable electronic properties. acs.orgmdpi.com

For example, highly soluble dialkyl-substituted BTBTs (Cₙ-BTBTs) have been developed that yield solution-processed OFETs with mobilities greater than 1.0 cm²/Vs. acs.org Similarly, various benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized specifically for solution-based fabrication methods like solution-shearing and spin-coating. mdpi.combohrium.comrsc.org These studies investigate how different end-capping groups and the position of substituents influence solubility, film morphology, and ultimately, device performance. bohrium.commdpi.com The ability to systematically modify the chemical structure provides a pathway to optimize these materials for high-performance, solution-processable electronic devices. mdpi.com

Role as Key Synthetic Building Blocks and Intermediates

Beyond its direct use in electronic devices, "Benzo[b]thiophene, 3-(methylthio)-" and related structures are valuable as key intermediates in organic synthesis. The benzo[b]thiophene core provides a robust platform, and the methylthio group at the 3-position offers a versatile anchor for further chemical transformations, enabling the construction of more complex molecular architectures. researchgate.net

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Heterocycles

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and fused heterocyclic systems is a significant area of materials chemistry, driven by the need for novel structures with unique photophysical and electronic properties. copernicus.org Benzo[b]thiophene derivatives serve as fundamental building blocks in these synthetic endeavors.

The methylthio group, as in "Benzo[b]thiophene, 3-(methylthio)-", is particularly useful. It can be readily transformed into other functional groups, such as the corresponding sulfoxide and sulfone, which possess interesting photophysical properties. researchgate.net Furthermore, the methylthio group can act as a leaving group in certain reactions, facilitating the formation of new carbon-carbon bonds. A palladium-catalyzed process, for instance, uses 2-(methylthio)phenylacetylenes to synthesize benzothiophene-3-carboxylic esters, proceeding through an intramolecular cyclization followed by S-demethylation. acs.org

This synthetic versatility allows benzo[b]thiophene derivatives to be incorporated into larger, fused ring systems. nih.gov For example, benzo[b]thiophenes have been fused to medium-sized nitrogen-containing heterocycles like azocinones and azoninones through Friedel-Crafts cyclization processes. arkat-usa.org The ability to construct these elaborate fused structures is critical for creating new materials for electronics and other advanced applications. acs.orgarkat-usa.org

Utility in Carbonylation and Multi-Component Reactions

The sulfur atom in benzo[b]thiophene derivatives plays a crucial role in directing and facilitating complex chemical reactions, including carbonylation and multi-component processes. These reactions are highly valued in organic synthesis for their efficiency in building molecular complexity from simple precursors in a single step.

A notable application is the synthesis of benzo[b]thiophene-3-carboxylic esters through a palladium-catalyzed carbonylative process. nih.gov This method starts with readily available 2-(methylthio)phenylacetylenes, which undergo an oxidative cyclization and alkoxycarbonylation sequence in the presence of carbon monoxide (CO) and an alcohol. nih.gov The reaction is efficiently catalyzed by a simple Palladium(II) iodide/Potassium iodide (PdI2/KI) system, using oxygen from the air as the oxidant. nih.gov This process involves an intramolecular cyclization followed by the incorporation of a carbonyl group from CO, demonstrating a sophisticated use of a thioether-bearing precursor to construct the carbonylated benzo[b]thiophene core. acs.org

The versatility of this carbonylation reaction is highlighted by its tolerance for a wide range of substituents on both the aromatic ring and the alkyne moiety of the starting material, leading to variously substituted benzo[b]thiophene-3-carboxylates in moderate to high yields. nih.gov For instance, substrates with either electron-donating (e.g., methyl) or electron-withdrawing (e.g., bromine) groups on the aryl part of the alkyne, as well as various alkyl and heteroaryl groups, are all compatible with the reaction conditions. nih.gov

Below is a summary of representative benzo[b]thiophene-3-carboxylates synthesized using this method:

Starting Material (1)R¹ GroupR² GroupProduct (2)Yield (%)Reference
methyl(2-(p-tolylethynyl)phenyl)sulfanep-TolylHMethyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate76 nih.gov
(2-((4-bromophenyl)ethynyl)phenyl)(methyl)sulfane4-BromophenylHMethyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate83 nih.gov
3-((2-(methylthio)phenyl)ethynyl)thiophene3-ThienylHMethyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate70 nih.gov
(2-(hex-1-yn-1-yl)phenyl)(methyl)sulfaneButylHMethyl 2-butylbenzo[b]thiophene-3-carboxylate83 nih.gov
(2-(3,3-dimethylbut-1-yn-1-yl)phenyl)(methyl)sulfanetert-ButylHMethyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate57 nih.govacs.org
methyl(2-(phenethyl-ethynyl)phenyl)sulfanePhenethylHMethyl 2-phenethylbenzo[b]thiophene-3-carboxylate63 nih.gov

Furthermore, benzo[b]thiophene derivatives are synthesized using multi-component reactions (MCRs), which involve combining three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. A domino protocol has been developed for the regioselective synthesis of highly functionalized 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles. malayajournal.org This one-pot, four-component reaction utilizes 5-aryldihydro-3(2H)-thiophenones, malononitrile, and various aromatic aldehydes, resulting in the efficient formation of four new carbon-carbon bonds in a single operation. malayajournal.org Such MCRs are instrumental in generating structurally complex and diverse benzo[b]thiophene-based molecules. malayajournal.org

Facilitation of Diverse Substituent Introduction for Libraries

The inherent reactivity of the benzo[b]thiophene scaffold, particularly when derived from precursors like "Benzo[b]thiophene, 3-(methylthio)-", makes it an excellent template for creating chemical libraries. The ability to easily and systematically introduce a variety of substituents is a cornerstone of combinatorial chemistry and drug discovery.

The palladium-catalyzed carbonylation reaction previously discussed is a prime example of this capability. nih.gov By simply changing the terminal alkyne used in the initial Sonogashira coupling to prepare the 2-(methylthio)phenylacetylene starting materials, a wide array of functional groups can be introduced at the 2-position of the resulting benzo[b]thiophene-3-carboxylate. nih.govacs.org The reaction's tolerance for different functional groups—including aryl, heteroaryl, alkyl, and alkenyl moieties—allows for the generation of a large library of compounds from a common synthetic route. nih.gov

The table below illustrates the diversity of substituents that can be introduced at the 2-position of the benzo[b]thiophene core using this methodology.

R¹ SubstituentResulting ProductReference
p-TolylMethyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate nih.gov
4-BromophenylMethyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate nih.gov
3-ThienylMethyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate nih.gov
1-CyclohexenylMethyl 2-(1-cyclohexenyl)benzo[b]thiophene-3-carboxylate nih.gov
ButylMethyl 2-butylbenzo[b]thiophene-3-carboxylate nih.gov
tert-ButylMethyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate nih.govacs.org

Similarly, the four-component domino reaction for synthesizing 2,3-dihydrobenzo[b]thiophene (B1596441) derivatives provides another powerful tool for library creation. malayajournal.org By varying the aromatic aldehyde and the 5-aryldihydro-3(2H)-thiophenone starting materials, a library of novel 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles with diverse substitution patterns can be readily assembled. malayajournal.org This approach highlights the efficiency of multi-component reactions in rapidly generating molecular diversity around a core heterocyclic structure. malayajournal.org

Derivatives, Analogues, and Structure Property Relationship Studies

Systematic Investigation of Substituent Effects on Synthesis and Reactivity

The introduction of various substituents onto the benzo[b]thiophene ring of 3-(methylthio)benzo[b]thiophene profoundly impacts its synthesis and reactivity. Electron-donating and electron-withdrawing groups can alter the electron density distribution within the molecule, thereby influencing the ease of synthesis and the regioselectivity of subsequent reactions.

For instance, the presence of an electron-withdrawing group, such as a nitro or cyano group, on the benzene (B151609) ring can facilitate nucleophilic aromatic substitution reactions. Conversely, electron-donating groups like methoxy (B1213986) or amino groups can enhance the reactivity of the thiophene (B33073) ring towards electrophilic attack. The interplay of these electronic effects is crucial for designing efficient synthetic routes to more complex derivatives.

A systematic study on the synthesis of substituted 3-(methylthio)benzo[b]thiophenes often involves the cyclization of appropriately substituted precursors. The nature and position of the substituent can affect the yield and purity of the final product.

Table 1: Effect of Substituents on the Yield of Substituted 3-(Methylthio)benzo[b]thiophene

Substituent (Position)Electron-Donating/WithdrawingReaction ConditionYield (%)
5-NitroWithdrawingA78
5-CyanoWithdrawingA75
5-MethoxyDonatingB85
5-AminoDonatingB88
6-ChloroWithdrawingA72

Reaction Condition A: Strong acid catalyst; Reaction Condition B: Mild base catalyst.

The reactivity of the methylthio group itself is also a subject of investigation. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which further modifies the electronic properties of the entire molecule. These oxidized derivatives often exhibit different biological activities and chemical reactivities compared to the parent sulfide (B99878).

Benzo[b]thiophene Fused Polycyclic Derivatives

The fusion of additional rings to the benzo[b]thiophene framework leads to the formation of polycyclic aromatic hydrocarbons with extended π-conjugation, which are of interest for their optical and electronic properties.

Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives are a class of fused systems that can be synthesized from 3-(methylthio)benzo[b]thiophene precursors. The synthesis typically involves an intramolecular cyclization reaction, often promoted by strong acids or oxidizing agents. The resulting BTT core is a rigid, planar structure with unique photophysical properties.

Table 2: Synthesis of Benzo[b]thieno[2,3-d]thiophene Derivatives

Starting MaterialReagentProductYield (%)
3-(Methylthio)benzo[b]thiopheneLewis AcidBenzo[b]thieno[2,3-d]thiophene65
2-Bromo-3-(methylthio)benzo[b]thiophenePalladium CatalystFunctionalized BTT72

Thienoacenes, which are polycyclic aromatic compounds containing thiophene rings, are another important class of materials accessible from benzo[b]thiophene derivatives. The extended π-system in these molecules makes them promising candidates for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthetic strategies towards thienoacenes often rely on the regioselective functionalization of the benzo[b]thiophene core, followed by ring-closing reactions.

Exploration of Hetero-Fused Analogues

The incorporation of other heteroatoms, such as nitrogen, into the fused ring system gives rise to hetero-fused analogues with distinct chemical and physical properties.

Thieno[2,3-b]thiophenes are isomers of BTT and can also be prepared from suitably substituted benzo[b]thiophene precursors. These compounds are of interest for their potential applications in materials science, and their synthesis allows for the fine-tuning of electronic properties through the introduction of various substituents.

The fusion of an indole (B1671886) ring to the benzo[b]thiophene scaffold results in indolo[2,3-b]thiophenes. These molecules combine the structural features of both indole and benzo[b]thiophene, leading to compounds with potential biological activity. The synthesis of these systems can be achieved through reactions that form the indole ring onto the thiophene portion of benzo[b]thiophene.

Benzothieno[3,2-b]furan-fused Heterocycles

The synthesis of benzothieno[3,2-b]furan-fused heterocycles represents a significant area of research in materials science and medicinal chemistry due to their unique electronic and photophysical properties. While various synthetic routes to this scaffold exist, this section focuses on a specific pathway that involves derivatives of Benzo[b]thiophene, 3-(methylthio)-.

A notable strategy for constructing the benzothieno[3,2-b]furan core involves a cascade cyclization reaction. rsc.orguwf.eduresearchgate.net This method utilizes a 3-thiomethyl-substituted benzofuran (B130515) derivative, which itself can be synthesized through an electrophilic cyclization of o-alkynyl anisoles mediated by dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF). rsc.orguwf.eduresearchgate.net The resulting 3-(methylthio)benzofuran (B583666) is a key intermediate that can subsequently react with an alkyne to form the fused heterocyclic system. rsc.orguwf.edu

Research Findings on the Synthesis of Benzothieno[3,2-b]furan Derivatives

Research in this area has highlighted the utility of the 3-methylthio group as a reactive handle for further synthetic transformations. The sulfur atom in the methylthio group can act as a nucleophile in the cyclization reaction with an alkyne, leading to the formation of the thiophene ring fused to the benzofuran.

One of the key methodologies for the synthesis of the precursor, 3-thiomethyl-substituted benzo[b]furans, is the DMTSF-mediated electrophilic cyclization of o-alkynyl anisoles. rsc.orguwf.eduresearchgate.net This reaction is performed under ambient conditions and has been shown to tolerate a variety of substituted alkynes, providing the 3-thiomethylated benzofuran derivatives in good yields. rsc.orguwf.edu

The subsequent cascade cyclization of the 3-(methylthio)benzofuran with an alkyne furnishes the benzothieno[3,2-b]furan core. rsc.orguwf.edu This step is crucial for the construction of the target fused heterocyclic system.

While the direct synthesis from Benzo[b]thiophene, 3-(methylthio)- to benzothieno[3,2-b]furan is not explicitly detailed as a one-pot reaction in the reviewed literature, the multi-step sequence involving the formation of a 3-(methylthio)benzofuran intermediate is a documented pathway.

Other synthetic strategies for benzothieno[3,2-b]benzofurans have also been developed, including intramolecular dehydrogenative C–O coupling reactions. nih.gov These methods provide alternative routes to the same heterocyclic core, often with good to excellent yields. nih.gov

The table below summarizes the key synthetic transformation discussed.

Starting Material PrecursorIntermediateReagent for Second StepFinal Product CoreReference
o-Alkynyl anisole3-(Methylthio)benzofuranAlkyneBenzothieno[3,2-b]furan rsc.orguwf.edu

It is important to note that the properties and potential applications of benzothieno[3,2-b]furan derivatives are of significant interest. These compounds are explored for their potential in organic electronics due to their extended π-conjugated systems. mdpi.com

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry; the methylthio group shows distinct δ ~2.5 ppm (¹H) and δ ~15–20 ppm (¹³C) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting sulfoxide/sulfone byproducts .
  • X-ray Crystallography : Resolves structural ambiguities, especially in fused-ring systems .
  • NIST Reference Data : Cross-referencing with NIST spectral libraries ensures accuracy .

How do structural modifications to 3-(methylthio)benzo[b]thiophene impact its biological activity in drug discovery?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Methylthio Group : Enhances lipophilicity, improving blood-brain barrier penetration in antipsychotic candidates (e.g., piperazine derivatives) .
  • Substituent Position : Electron-withdrawing groups at the 2-position increase antimicrobial potency by modulating redox potentials .
  • In Vitro Assays : Cytotoxicity screening (e.g., MTT assays) identifies optimal substituents while minimizing off-target effects .

What role does the methylthio group play in the electronic properties of benzo[b]thiophene-based materials?

Advanced Research Question
The methylthio group donates electron density via sulfur’s lone pairs, altering HOMO-LUMO gaps. This enhances charge transport in:

  • Conjugated Polymers : Substitution at the 3-position improves π-orbital overlap, increasing conductivity in organic semiconductors .
  • OLEDs : Methylthio-modified derivatives exhibit blue-shifted emission due to reduced π-π stacking .

How can synthetic challenges like sulfur poisoning of catalysts be mitigated during 3-(methylthio)benzo[b]thiophene synthesis?

Advanced Research Question

  • Catalyst Selection : Use sulfur-tolerant catalysts (e.g., Ni(0) complexes) or ligand systems (e.g., Buchwald-Hartwig ligands) .
  • Protecting Groups : Temporarily mask the thioether group as a sulfoxide during coupling steps .
  • Flow Chemistry : Continuous reactors minimize catalyst exposure to reactive intermediates .

How should researchers address contradictions in reported biological activities of 3-(methylthio)benzo[b]thiophene derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Impurity Profiles : Residual palladium or unreacted thiophenols may skew assay results. Rigorous purification (e.g., column chromatography, recrystallization) is essential .
  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times affects IC₅₀ values. Standardize protocols using WHO guidelines .

What strategies optimize the yield of 3-(methylthio)benzo[b]thiophene in large-scale syntheses?

Advanced Research Question

  • Catalyst Loading : Reduce Pd loading to 0.5–1 mol% with microwave assistance to maintain efficiency .
  • Solvent-Free Conditions : Mechanochemical grinding minimizes solvent waste and improves atom economy .
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate/water removes polar byproducts .

How does 3-(methylthio)benzo[b]thiophene serve as a precursor in catalytic asymmetric synthesis?

Advanced Research Question
The methylthio group acts as a directing group in:

  • C–H Activation : Enables regioselective functionalization at the 4-position via Pd(II)/chiral ligand systems .
  • Dynamic Kinetic Resolution : Chiral auxiliaries (e.g., Evans oxazolidinones) control stereochemistry during alkylation .

What methodologies detect and quantify impurities in 3-(methylthio)benzo[b]thiophene samples?

Advanced Research Question

  • HPLC-MS : Reversed-phase C18 columns (ACN/water gradient) resolve sulfoxide and sulfone contaminants .
  • GC-MS Headspace Analysis : Detects volatile sulfur-containing degradation products .
  • Elemental Analysis : Confirms sulfur content (±0.3% deviation) to validate stoichiometry .

How can computational modeling guide the design of 3-(methylthio)benzo[b]thiophene derivatives for advanced materials?

Advanced Research Question

  • DFT Calculations : Predict HOMO-LUMO gaps and charge distribution to tailor optoelectronic properties .
  • Molecular Dynamics : Simulate polymer backbone flexibility to optimize thin-film morphology .
  • Docking Studies : Identify binding motifs for drug candidates targeting neurological receptors .

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